1,1-Dimethyl-2-phenylpiperidin-1-ium acetate
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Overview
Description
1,1-Dimethyl-2-phenylpiperidin-1-ium acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products . This compound is characterized by the presence of a piperidine ring substituted with a phenyl group and two methyl groups, along with an acetate counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-phenylpiperidin-1-ium acetate typically involves the alkylation of 2-phenylpiperidine. One common method is the reaction of 2-phenylpiperidine with methyl iodide in the presence of a base such as potassium carbonate, followed by the addition of acetic acid to form the acetate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-2-phenylpiperidin-1-ium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to the parent piperidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring or the phenyl group.
Scientific Research Applications
1,1-Dimethyl-2-phenylpiperidin-1-ium acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: Research into its potential pharmacological properties, such as analgesic or anti-inflammatory effects, is ongoing.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2-phenylpiperidin-1-ium acetate involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure without the phenyl and methyl substitutions.
2-Phenylpiperidine: Lacks the additional methyl groups.
1-Methyl-2-phenylpiperidine: Contains only one methyl group.
Uniqueness
1,1-Dimethyl-2-phenylpiperidin-1-ium acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both phenyl and methyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Properties
CAS No. |
52608-34-1 |
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Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
1,1-dimethyl-2-phenylpiperidin-1-ium;acetate |
InChI |
InChI=1S/C13H20N.C2H4O2/c1-14(2)11-7-6-10-13(14)12-8-4-3-5-9-12;1-2(3)4/h3-5,8-9,13H,6-7,10-11H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
ZSROGCVWKNRLKJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C[N+]1(CCCCC1C2=CC=CC=C2)C |
Origin of Product |
United States |
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